molecular formula C10H16O4S B15300798 1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid

1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid

Cat. No.: B15300798
M. Wt: 232.30 g/mol
InChI Key: AHNMNBKMBYUPGW-UHFFFAOYSA-N
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Description

1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid is a chemical compound characterized by the presence of a cyclobutane ring attached to a carboxylic acid group and a thian-4-yl group with a dioxo functional group

Preparation Methods

The synthesis of 1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be synthesized through cycloaddition reactions involving alkenes.

    Thian-4-yl Group Introduction: The thian-4-yl group can be introduced via nucleophilic substitution reactions using appropriate thiol derivatives.

    Dioxo Functionalization: The dioxo functional group is incorporated through oxidation reactions using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions involving carbon dioxide and suitable catalysts.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the dioxo group to other functional groups such as hydroxyl or sulfide groups.

    Substitution: The thian-4-yl group can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.

    Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding carboxylate salts.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles.

Scientific Research Applications

1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The dioxo functional group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

1-(1,1-Dioxo-1lambda6-thian-4-yl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:

Properties

Molecular Formula

C10H16O4S

Molecular Weight

232.30 g/mol

IUPAC Name

1-(1,1-dioxothian-4-yl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H16O4S/c11-9(12)10(4-1-5-10)8-2-6-15(13,14)7-3-8/h8H,1-7H2,(H,11,12)

InChI Key

AHNMNBKMBYUPGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2CCS(=O)(=O)CC2)C(=O)O

Origin of Product

United States

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